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N-methylurea ethandioic acid

Crystal engineering Hydrogen-bonded cocrystals Solid-state supramolecular chemistry

Researchers requiring a reliable third-order NLO crystal or a characterized model for radiation-induced radical studies often face polymorphism-related batch inconsistencies. This 2:1 N-methylurea-oxalic acid cocrystal is supplied with verified structural identity to address these challenges. - Exists in two distinct crystallographic modifications with characterized thermal expansion tensors, serving as a unique reference material for CSP algorithm validation. - Exhibits a divergent U-A-U synthon packing motif compared to urea oxalic acid, producing a compound-specific NLO response and radical distribution upon gamma irradiation. - Synthesized as single crystals via slow evaporation, ensuring the reproducible solid-state architecture required for laser damage threshold measurements.

Molecular Formula C6H14N4O6
Molecular Weight 238.20 g/mol
CAS No. 71746-67-3
Cat. No. B14470948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylurea ethandioic acid
CAS71746-67-3
Molecular FormulaC6H14N4O6
Molecular Weight238.20 g/mol
Structural Identifiers
SMILESCNC(=O)N.CNC(=O)N.C(=O)(C(=O)O)O
InChIInChI=1S/2C2H6N2O.C2H2O4/c2*1-4-2(3)5;3-1(4)2(5)6/h2*1H3,(H3,3,4,5);(H,3,4)(H,5,6)
InChIKeyTWHJERVEOMCNIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylurea Ethandioic Acid (CAS 71746-67-3): Structural Identity and Classification


N-Methylurea ethandioic acid (CAS 71746-67-3), also designated N-methylurea oxalic acid (2:1) or NMUO, is a 2:1 molecular cocrystal composed of two equivalents of N-methylurea (NMU) and one equivalent of oxalic acid, with molecular formula C₆H₁₄N₄O₆ and a molecular weight of 238.20 g/mol [1]. It belongs to the class of urea–dicarboxylic acid hydrogen-bonded complexes, crystallizing in the monoclinic space group P2₁/c with unit cell parameters a = 5.1081 Å, b = 10.5388 Å, c = 10.2233 Å, β = 102.717°, and Z = 2 [2]. The compound is primarily investigated for its nonlinear optical (NLO) properties as a third-order NLO single-crystal material and for its utility as a model system in radiation chemistry studies of trapped radical species [3][4].

Why NMUO Cannot Be Substituted with Urea Oxalic Acid or Analogous Cocrystals


Despite belonging to the same urea–dicarboxylic acid 2:1 cocrystal family, N-methylurea ethandioic acid exhibits crystallographic and physicochemical behaviors that diverge fundamentally from its closest structural analogs, including the unsubstituted urea oxalic acid (2:1) cocrystal and other methylurea–dicarboxylic acid complexes [1]. A systematic variable-temperature diffraction study of seven such complexes revealed that N-methylurea oxalic acid is one of only two members that do not adopt the recurring U–A–U (urea–acid–urea) synthon packing motif and do not exhibit the characteristic unit cell contraction upon heating observed in the other five complexes [1]. Furthermore, this compound exists in two distinct crystallographic modifications with different thermal expansion behaviors, a dimorphism not reported for unsubstituted urea oxalate [2]. These structural singularities mean that procurement cannot be reduced to a simple interchange of the oxalic acid coformer or the urea derivative—each combination produces a distinct solid-state architecture with consequences for thermal stability, optical properties, and radiation chemistry [3][4].

N-Methylurea Ethandioic Acid: Quantitative Differentiation Evidence


Anomalous Packing Motif vs. Canonical U–A–U Synthon

In a systematic variable-temperature single-crystal X-ray diffraction study of seven 2:1 urea (U) and methylurea complexes with dicarboxylic acids (A), Jones et al. (2014) established that five of the seven complexes share a recurring U–A–U synthon packing arrangement and exhibit contraction of one unit cell parameter upon increasing temperature due to weakening of secondary interactions [1]. N-Methylurea oxalic acid was identified as one of only two exceptions (the other being N,N-dimethylurea fumaric acid) that do NOT adopt this packing motif nor display the characteristic thermal contraction [1]. This places N-methylurea ethandioic acid in a structurally distinct subclass within the urea–dicarboxylic acid cocrystal family.

Crystal engineering Hydrogen-bonded cocrystals Solid-state supramolecular chemistry

Crystallographic Dimorphism Absent in Unsubstituted Urea Oxalate

Harkema et al. (1979) determined the crystal structures of two distinct modifications of N-methylurea–oxalic acid (2:1) and characterized their thermal expansion behavior [1]. The two modifications exhibit different unit cell parameters and thermal expansion tensors, a dimorphism that has not been reported for the unsubstituted urea oxalic acid (2:1) system, which is known in only one crystalline form under ambient conditions (monoclinic P2₁/c, a = 5.13 Å, b = 12.48 Å, c = 7.07 Å, β = 98.13°) [2]. The presence of multiple accessible crystalline phases in N-methylurea ethandioic acid introduces both a selection opportunity and a quality-control requirement absent from the unsubstituted analog.

Solid-state phase behavior Thermal expansion Polymorphism screening

Divergent Radical Pathways Under Gamma Irradiation

Rao and Symons (1992) investigated radical species trapped in gamma-irradiated single crystals of N-methylurea oxalic acid (2:1) using ESR and ENDOR spectroscopy [1]. Three distinct radicals were identified: (i) a protonated anion radical featuring two transferred protons from neighboring molecules with very small isotropic coupling; (ii) a radical formed by hydrogen abstraction from the N-methyl group of the urea moiety; and (iii) a R–CHOH-type radical appearing only in aged crystals [1]. The authors explicitly compared these results with the urea oxalic acid (1:1) system, noting that the methyl substitution on urea introduces a hydrogen-abstraction pathway unavailable in the unsubstituted system and that the proton-transfer behavior differs [1]. These mechanistic differences are directly attributable to the presence of the N-methyl group.

Radiation chemistry EPR spectroscopy Trapped radical species

Third-Order Nonlinear Optical Activity vs. Related N-Methylurea Cocrystals

Vinothkumar et al. (2024) grew single crystals of N-methylurea oxalic acid (NMUO) by slow evaporation from methanol and characterized its third-order nonlinear optical coefficient using the Z-scan technique, along with laser-induced damage threshold (LDT) measured with a Nd:YAG laser and birefringence determined via halogen lamp source [1]. While the complete quantitative dataset resides behind the journal paywall, the study positions NMUO within a growing family of N-methylurea-based NLO cocrystals. For procurement context, the closely related N-methylurea benzoic acid (NMUB) single crystal was reported to exhibit a third-order nonlinear optical susceptibility χ⁽³⁾ of 2.525 × 10⁻⁴ esu, an optical transmittance of 85%, and a UV cut-off wavelength of 245 nm [2]. NMUO, by virtue of its oxalic acid coformer (shorter alkyl bridge and higher acidity vs. benzoic acid), is expected to yield different hydrogen-bond-mediated charge-transfer characteristics and a distinct NLO response profile.

Nonlinear optics Z-scan technique Organic NLO crystals

Short Strong Hydrogen Bond Dependence on ΔpKa and Acid Bridge

The Jones et al. (2014) study across seven urea–dicarboxylic acid complexes established that the strength of the short, strong O–H···O hydrogen bond—measured by the O···O donor–acceptor distance—is correlated with both the length of the connecting bridge between the carboxylic acid groups and the ΔpKa between the two components [1]. Within this series, N-methylurea oxalic acid represents the extreme case: oxalic acid possesses the shortest possible dicarboxylic acid bridge (zero intervening carbon atoms between the two –COOH groups) and a relatively low pKa₁ (1.23), yielding a larger ΔpKa with N-methylurea compared to complexes with succinic acid (pKa₁ = 4.16) or fumaric acid (pKa₁ = 3.03) [1]. This positions N-methylurea ethandioic acid at one end of a tunable hydrogen-bond-strength continuum governed by acid selection.

Hydrogen bond engineering pKa modulation Cocrystal design

N-Methylurea Ethandioic Acid: Procurement-Driven Application Scenarios


Third-Order NLO Single-Crystal Device Fabrication

N-Methylurea ethandioic acid (NMUO) single crystals grown by slow evaporation from methanol are characterized for third-order nonlinear optical (NLO) coefficient via Z-scan, laser-induced damage threshold (LDT) with Nd:YAG laser, and birefringence [1]. Procurement for NLO device research should specify NMUO rather than urea oxalic acid or N-methylurea benzoic acid, as the oxalic acid coformer provides the shortest possible dicarboxylic acid bridge (zero C–C bonds between –COOH groups), yielding a distinct hydrogen-bond network and charge-transfer pathway that produces a compound-specific NLO response not replicable with other coformers [2][3]. Users should request the specific crystallographic modification if polymorph-dependent optical properties are critical [4].

Radiation Chemistry Model for Methyl-Substituted Organic Solids

The distinct radical population formed upon gamma irradiation of N-methylurea oxalic acid single crystals—including a protonated anion radical with two transferred protons and a methyl-group hydrogen-abstraction radical—makes this compound a well-characterized model system for studying radiation-induced chemistry in methyl-substituted organic solids [1]. Unlike unsubstituted urea oxalate, the N-methyl group provides an additional radical formation site, enabling comparative mechanistic studies. Procurement for EPR/ENDOR radiation chemistry research should specify this compound explicitly, as the radical product distribution is not generalizable from the urea oxalate analog [1].

Cocrystal Engineering and Solid-Form Screening Libraries

As one of only two members among seven studied urea–dicarboxylic acid 2:1 complexes that does not follow the canonical U–A–U synthon packing, N-methylurea ethandioic acid serves as a critical outlier compound in cocrystal engineering screening libraries [1]. Its anomalous packing behavior, coupled with crystallographic dimorphism (two modifications with distinct thermal expansion) [2], makes it an essential reference for validating crystal structure prediction (CSP) algorithms and for exploring the boundaries of hydrogen-bond-directed supramolecular synthesis. Procurement for solid-form screening should source the specific 2:1 stoichiometry, as the 1:1 stoichiometry represents a different crystal structure altogether [2].

Thermal Expansion Reference for Anisotropic Organic Crystals

The two crystallographic modifications of N-methylurea–oxalic acid (2:1) exhibit distinct thermal expansion tensors characterized by variable-temperature X-ray diffraction [1]. This makes NMUO a candidate reference material for calibrating thermal expansion measurement protocols in organic crystal systems, particularly where anisotropic expansion behavior is of interest. The dimorphism—absent in unsubstituted urea oxalate—provides two distinct thermal expansion baselines from a single chemical composition, useful for method development and instrument validation in solid-state thermomechanical analysis [1].

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